molecular formula C16H18N4O4S B12211209 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12211209
M. Wt: 362.4 g/mol
InChI Key: BWYGRIACSNEDTH-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,2-a][1,2,4]triazine derivative featuring a complex heterocyclic core with multiple functional groups. Key structural attributes include:

  • Core structure: A fused pyrazolo-triazine system with a thioxo (C=S) group at position 1 and an oxo (C=O) group at position 6.
  • Substituents:
    • A 3-hydroxy group at position 2.
    • 4,4-dimethyl groups at position 3.
    • An N-(3-methoxyphenyl) carboxamide moiety at position 4.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C16H18N4O4S/c1-16(2)14(23)18-15(25)19-12(21)8-11(20(16)19)13(22)17-9-5-4-6-10(7-9)24-3/h4-7,11H,8H2,1-3H3,(H,17,22)(H,18,23,25)

InChI Key

BWYGRIACSNEDTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of appropriate hydrazine derivatives with 3-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Heterocyclization

The pyrazolo[1,2-a] triazine core likely forms via:

  • Nucleophilic attack of the amino group in 3-amino-1,2,4-triazole on an aldehyde/ketone carbonyl.

  • Cyclization facilitated by acidic protons (e.g., from α,β-unsaturated carbonyl intermediates) .

  • Ring closure to form the fused pyrazolo-triazine system.

Thioxo Group Formation

The 1-thioxo group may form through:

  • Thiocyanate addition to a tetrazine precursor, followed by N₂ elimination to yield the thioxo heterocycle .

  • Regioselectivity governed by electronic factors, favoring attack at the tetrazine’s CH site .

Hydroxyl Group (3-Hydroxy)

The hydroxyl group may originate from:

  • Hydrolysis of a ketone intermediate (e.g., 8-oxo group).

  • Reduction of a carbonyl group, though this is less likely given the presence of the thioxo group.

Carboxamide Substitution

The carboxamide group (-CO-NH-) likely forms via:

  • Amide bond formation between a carboxylic acid and amine (e.g., 3-amino-1,2,4-triazole).

  • Coupling reactions under mild conditions (e.g., using EDC or HOBt) .

Analytical Data

Property Value
Molecular FormulaC₁₇H₁₈N₄O₄S
Molecular Weight374.4 g/mol
CAS Number956614-89-4
Key Functional GroupsThioxo, hydroxyl, carboxamide

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, Polo-like kinase 1 (Plk1), which is often overexpressed in various cancers, has been identified as a target for this compound. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit Plk1 activity, leading to reduced viability of cancer cells in culture .

Pharmacological Properties
The compound exhibits a range of pharmacological activities:

  • Antioxidant : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.

Structure-Activity Relationship (SAR)

The structure of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is critical to its biological activity. Modifications to the methoxy and hydroxyl groups can significantly influence its potency and selectivity toward different biological targets.

ModificationEffect on Activity
Addition of halogensIncreased potency against Plk1
Alteration of the carboxamide groupEnhanced solubility and bioavailability

Case Studies

Case Study 1: Inhibition of Plk1
A study investigated the effects of this compound on Plk1 inhibition in breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 14 μM. Molecular docking studies supported the binding affinity of the compound to the Plk1 polo-box domain .

Case Study 2: Antioxidant Activity
In another study assessing its antioxidant properties, the compound was tested against DPPH radical scavenging assays. It exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate the activity of receptors in the nervous system, providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the literature, focusing on core architecture, substituents, and physicochemical properties.

Compound Name Core Structure Key Substituents Physicochemical Properties Synthetic Route
Target Compound : 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide Pyrazolo[1,2-a][1,2,4]triazine 3-hydroxy, 4,4-dimethyl, 8-oxo, 1-thioxo, N-(3-methoxyphenyl) carboxamide High molecular weight (~435 g/mol); polar due to hydroxy, carboxamide, and oxo/thioxo groups. Likely involves cyclization of pyrazole precursors followed by carboxamide coupling .
Compound 1l : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 2-oxo, diethyl ester Molecular weight 536 g/mol; mp 243–245°C; nitro group enhances stability but reduces solubility. One-pot two-step reaction with nitrophenyl and cyano groups introduced early .
Compound 79 : (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Triazolo[4,3-a]pyrazine 8-amino, 3-oxo, phenyl, 2-oxothiazolidine-4-carboxamide Moderate solubility due to carboxamide and oxothiazolidine; molecular weight ~450 g/mol. EDCI/HOBt-mediated coupling of triazolopyrazine with oxothiazolidine carboxylate .

Key Observations :

Core Structural Differences :

  • The target compound’s pyrazolo-triazine core is distinct from the imidazopyridine (Compound 1l) and triazolopyrazine (Compound 79) systems. The pyrazolo-triazine scaffold may offer unique π-π stacking interactions in biological targets compared to the more planar imidazopyridine .

The thioxo group (C=S) in the target compound may confer stronger hydrogen-bond acceptor capacity compared to the oxo (C=O) groups in Compounds 1l and 79 .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise regioselective modifications due to its multiple substituents, whereas Compound 1l employs a one-pot strategy for efficiency .

Biological Implications :

  • While Compound 79’s oxothiazolidine-carboxamide is designed for protease inhibition (e.g., thrombin), the target compound’s methoxyphenyl group could target aryl hydrocarbon receptors or kinases .

Research Findings and Hypotheses

  • Stability : The 4,4-dimethyl groups in the target compound may sterically stabilize the pyrazolo-triazine core against metabolic degradation, a feature absent in Compounds 1l and 77.
  • Solubility : The hydroxy and carboxamide groups suggest moderate aqueous solubility, but the dimethyl and thioxo groups may limit it compared to Compound 79’s oxothiazolidine .

Biological Activity

The compound 3-Hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a member of the pyrazolo[1,2-a][1,2,4]triazine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features a thioxo group and multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,2-a][1,2,4]triazines. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it targets polo-like kinase 1 (Plk1), which is crucial for mitosis in cancer cells .
  • In vitro Studies : In cell line assays, the compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that derivatives of pyrazolo[1,2-a][1,2,4]triazines possess activity against various bacterial strains:

  • Spectrum of Activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectConcentration RangeReference
AnticancerPlk1 inhibitionIC50 < 10 µM
AntimicrobialS. aureus & E. coli10 - 50 µg/mL
Anti-inflammatoryTNF-alpha & IL-6 reductionNot specified

Case Studies

A notable case study involved the synthesis and evaluation of this compound's derivatives for enhanced biological activity:

  • Study Overview : A series of derivatives were synthesized to optimize their anticancer activity against Plk1. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics used in clinical practice .

Q & A

What are the optimal synthetic routes for this compound, and how can contradictory yields from different methods be resolved?

Basic Research Focus
The synthesis of this polycyclic heteroaromatic compound typically involves cyclocondensation of precursor hydrazides with carbonyl derivatives. For example, outlines a general procedure using carbonyldiimidazole-mediated coupling followed by heterocyclization in anhydrous DMFA under reflux . However, discrepancies in yields (e.g., 51% in vs. higher yields in other studies) may arise from:

  • Solvent polarity : THF ( ) vs. DMFA ( ) affects reaction kinetics.
  • Temperature control : Reflux duration (24 hours in vs. shorter cycles elsewhere).
  • Purification methods : Recrystallization from DMFA/i-propanol mixtures ( ) versus column chromatography.
    Methodological Recommendation : Use a factorial design ( ) to systematically vary parameters (solvent, time, temperature) and identify optimal conditions .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Basic Research Focus
Key challenges include distinguishing thioxo vs. oxo tautomers and confirming substitution patterns. and provide frameworks for characterization:

  • 1H/13C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and pyrazolotriazine carbons (δ 150–160 ppm) .
  • IR : Confirm thioxo (C=S) stretches at ~1200 cm⁻¹ and hydroxy (O-H) bands at ~3200 cm⁻¹.
  • HRMS : Validate molecular weight accuracy (e.g., ≤2 ppm error in ) .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused triazine-pyrazole system.

What computational strategies predict the reactivity of fluorinated analogs of this compound?

Advanced Research Focus
and highlight the use of quantum chemical calculations (e.g., DFT) to design fluorinated derivatives. For example:

  • Reaction path search : Predict regioselectivity in trifluoroacylation ( ) .
  • Transition state modeling : Optimize heterocyclization steps ( ) .
    Methodological Workflow :

Use Gaussian or COMSOL Multiphysics () to simulate reaction coordinates.

Validate predictions with small-scale experiments (e.g., fluorination yields in ) .

How can structure-activity relationships (SAR) guide the modification of this compound for target-specific applications?

Advanced Research Focus
and suggest SAR-driven modifications:

  • Methoxy positioning : Compare bioactivity of 3-methoxyphenyl (this compound) vs. 4-methoxyphenyl analogs ( ) .
  • Thioxo substitution : Replace S with O (oxo) to assess solubility and binding affinity ( ) .
    Experimental Design :
  • Use parallel synthesis ( ) to generate analogs.
  • Screen against target enzymes (e.g., kinases) using SPR or fluorescence assays.

What statistical methods address batch-to-batch variability in physicochemical properties?

Advanced Research Focus
and emphasize design of experiments (DoE) for process optimization:

  • Central composite design : Optimize crystallization conditions (e.g., solvent ratios, cooling rates).
  • ANOVA : Identify critical factors affecting melting point (82–84°C in ) or solubility .

How can mechanistic studies clarify competing reaction pathways during synthesis?

Advanced Research Focus
and propose combining kinetic studies with computational modeling:

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Isotopic labeling : Introduce 13C or 15N to trace cyclization steps (e.g., pyrazole-triazine ring closure) .

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